REACTION_CXSMILES
|
C([N:8]1[CH2:12][CH2:11][C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:15]=2[F:21])([OH:13])[CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+].C(O)C>[Pd].ClCCl.C(OC)(C)(C)C>[F:21][C:15]1[C:16]([F:20])=[CH:17][CH:18]=[CH:19][C:14]=1[C:10]1([OH:13])[CH2:11][CH2:12][NH:8][CH2:9]1 |f:1.2,5.6|
|
Name
|
(+)-1-benzyl-3-(2,3-difluorophenyl)pyrrolidin-3-ol
|
Quantity
|
2.86 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CC1)(O)C1=C(C(=CC=C1)F)F
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
130 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
Dichloromethane methyl tert-butyl ether
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl.C(C)(C)(C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Preparation
|
Type
|
CUSTOM
|
Details
|
according to preparation 4
|
Type
|
TEMPERATURE
|
Details
|
Refluxed for 90 min
|
Duration
|
90 min
|
Type
|
FILTRATION
|
Details
|
the mixture was filtrated through celite
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography on silica gel (triethylamine/methanol, 0:1 to 1:4)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1F)C1(CNCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |